molecular formula C₁₄H₁₉BrO₉ B013513 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide CAS No. 3068-32-4

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

Cat. No. B013513
CAS RN: 3068-32-4
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide, also known as TGA, is a chemical compound consisting of four acetyl groups attached to an alpha-D-galactopyranosyl bromide molecule. It is a type of sugar derivative and is used in various scientific research applications. TGA is widely used in the synthesis of biologically active molecules and has been used in a number of biochemical and physiological experiments.

Scientific Research Applications

Organic Condensation Reagent

This compound is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions . This involves the addition of a galactose unit to a molecule during a condensation reaction.

Synthesis of O-specific Polysaccharides

It is used in the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides are important in many biological processes, including cellular recognition and immune response.

Preparation of Glycosides

The compound is used in the preparation of glycosides, which are molecules with a sugar hydrophilic moiety and a hydrophobic tail . These glycosides have been synthesized in the last few decades and their structures were analyzed in terms of supramolecular arrangements .

Bioactive Molecule Synthesis

It is used in the synthesis of carbohydrate derivatives with amphiphilic properties including a bioactive moiety, a Schiff base . Many antiviral agents have the -C=N-O- function in their structures, for example, the kinase inhibitor “enviroxime” and the recently reported “EIDD-2801” glycoside, which has shown broad anti-influenza virus activity .

Deacetylation Studies

The compound is used in studies of deacetylation, a process that involves the removal of an acetyl group from a molecule . The anomeric effect during deacetylation has been clearly demonstrated in both experimental and computational results .

Surface Modification Reagent

Although this application is more commonly associated with Acetobromo-α-D-glucose, it’s possible that Acetobromo-α-D-galactose could be used in a similar manner. It can be used as a possible poly (ethylene terephthalate) (PET) surface modification reagent to increase its blood compatibility .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314790
Record name α-Acetobromogalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide

CAS RN

3068-32-4
Record name α-Acetobromogalactose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3068-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Acetobromogalactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetra-O-acetyl-α-D-galactopyranosyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.386
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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